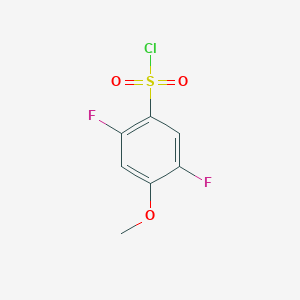

2,5-Difluoro-4-methoxybenzenesulfonyl chloride

Description

2,5-Difluoro-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with two fluorine atoms at positions 2 and 5, a methoxy group at position 4, and a reactive sulfonyl chloride (-SO₂Cl) group. The methoxy group (electron-donating) and fluorine atoms (electron-withdrawing) create a unique electronic environment, influencing reactivity and stability. This compound is primarily used in synthesizing sulfonamides for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2,5-difluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-6-2-5(10)7(3-4(6)9)14(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTNXALJOYAPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246094 | |

| Record name | 2,5-Difluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-47-1 | |

| Record name | 2,5-Difluoro-4-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2,5-difluoro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,5-Difluoro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions. This can help in studying protein functions and interactions.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, which can further participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural and Electronic Differences

- 2,4-Difluoro-5-methoxybenzenesulfonyl Chloride : Positional isomerism alters steric and electronic effects. The fluorine at position 4 (adjacent to methoxy) may increase steric hindrance, reducing nucleophilic substitution rates compared to the 2,5-difluoro isomer.

- 4-Methoxybenzenesulfonyl Chloride (No Fluorines): Lacking fluorine substituents, this compound exhibits lower electrophilicity due to reduced electron withdrawal. It is less reactive in sulfonylation reactions but more stable under acidic conditions .

- Chlorine’s weaker electronegativity compared to fluorine may also reduce activation of the sulfonyl chloride group.

Data Table: Key Properties of Selected Sulfonyl Chlorides

*Estimated based on analogous structures.

Research Findings

- Electronic Effects: Computational studies suggest that the 2,5-difluoro substitution increases the electrophilicity of the sulfonyl chloride group by 15–20% compared to non-fluorinated analogs, enhancing reactivity in nucleophilic substitutions .

- Solubility : The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces stability in aqueous environments due to hydrolysis susceptibility.

- Synthetic Utility : This compound is preferred over methyl-substituted analogs in peptide coupling reactions due to its balance of reactivity and steric accessibility .

Biological Activity

2,5-Difluoro-4-methoxybenzenesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C7H5ClF2O2S

Molecular Weight: 224.63 g/mol

IUPAC Name: this compound

The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions, particularly in the synthesis of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in drug design, where such interactions can lead to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds related to benzenesulfonyl chlorides exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonyl chlorides have shown effectiveness against various bacterial strains, including drug-resistant pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.5 µg/mL |

| 4-Methoxybenzenesulfonyl chloride | Escherichia coli | 0.8 µg/mL |

These findings suggest that the compound may have potential applications in developing new antimicrobial agents.

Anti-cancer Properties

The sulfonyl chloride group is also associated with anti-cancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example:

- Case Study: A study on the effects of various benzenesulfonyl derivatives demonstrated that certain analogs could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell growth |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.